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2,6-Dimethyl-5-heptenal propyleneglycol acetal

Minimum Assay Purity Specification Quality Control

2,6-Dimethyl-5-heptenal propyleneglycol acetal (CAS 74094-63-6, FEMA 4382, JECFA is a synthetic cyclic acetal belonging to the 1,3-dioxolane class, formed by the condensation of 2,6-dimethyl-5-heptenal (Melonal) with propylene glycol. It is listed as a flavouring agent by the U.S.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 74094-63-6
Cat. No. B3193697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-heptenal propyleneglycol acetal
CAS74094-63-6
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1COC(O1)C(C)CCC=C(C)C
InChIInChI=1S/C12H22O2/c1-9(2)6-5-7-10(3)12-13-8-11(4)14-12/h6,10-12H,5,7-8H2,1-4H3
InChIKeyUVCDCGGGCGCIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

2,6-Dimethyl-5-heptenal Propyleneglycol Acetal (CAS 74094-63-6): Chemical Identity and Regulatory Baseline for Procurement


2,6-Dimethyl-5-heptenal propyleneglycol acetal (CAS 74094-63-6, FEMA 4382, JECFA 1740) is a synthetic cyclic acetal belonging to the 1,3-dioxolane class, formed by the condensation of 2,6-dimethyl-5-heptenal (Melonal) with propylene glycol [1]. It is listed as a flavouring agent by the U.S. FDA within the Substances Added to Food inventory and has been evaluated by JECFA with a full specification, confirming its regulatory acceptance for use in food and fragrance applications [2]. The compound appears as a clear, colourless liquid with a strong, green, citrusy aroma, and is insoluble in water but soluble in organic solvents [1].

Regulatory Status FDA-listed flavouring agent with JECFA full specification; accepted for food and fragrance use
Product Form Clear colourless liquid; soluble in organic solvents; insoluble in water
Chemical Class Synthetic cyclic 1,3-dioxolane acetal; formed from Melonal and propylene glycol

Why Interchanging 2,6-Dimethyl-5-heptenal Propyleneglycol Acetal with the Parent Aldehyde or Other Acetals Compromises Product Performance


Substituting 2,6-dimethyl-5-heptenal propyleneglycol acetal with the parent aldehyde (Melonal, CAS 106-72-9) or with alternative acetal derivatives introduces quantifiable risks in purity, thermal stability, and flavour-release kinetics. The parent aldehyde carries a JECFA minimum assay of only 85% and is described as chemically unstable [1], while cyclic propylene glycol acetals as a class resist hydrolysis under neutral and alkaline conditions, degrading appreciably only upon exposure to dilute mineral acids or elevated temperatures [2]. Furthermore, a comparative study on citral demonstrated that the propylene glycol acetal formed a stable near 1:1 equilibrium mixture with the free aldehyde under mild acidic conditions, whereas the corresponding dimethyl acetal decomposed to an extent of 85%, underscoring the fact that even among acetals, the choice of the glycol moiety critically determines stability and controlled-release behaviour [3]. These chemical and physical distinctions mean that direct substitution without reformulation will alter volatile release profiles, sensory longevity, and overall product consistency.

vs. Parent Aldehyde Acetal: min assay 97% Melonal carries min assay 85% and is chemically unstable; direct substitution may introduce impurities and off-notes
vs. Dimethyl Acetal Acetal: resists hydrolysis Class-level evidence shows dimethyl acetals decompose up to 85% under mild acidic conditions; release profile may not transfer
vs. Generic Substitutes Acetal: controlled release Alternative acetals may shift volatile release kinetics and sensory longevity; reformulation validation required

Quantitative Differentiation of 2,6-Dimethyl-5-heptenal Propyleneglycol Acetal: Head-to-Head Evidence for Procurement Decisions


Assay Purity Advantage of the Propyleneglycol Acetal Over the Parent Aldehyde Per JECFA Monographs

According to the official JECFA specifications, 2,6-dimethyl-5-heptenal propyleneglycol acetal carries a minimum assay of 97%, whereas the parent aldehyde, 2,6-dimethyl-5-heptenal (Melonal), has a minimum assay of only 85% [1][2]. The 12-percentage-point difference in the regulatory purity floor means that the acetal form is supplied with substantially lower levels of unspecified impurities or reaction by-products, which is critical for formulators requiring tight aromatic consistency and for compliance with clean-label or high-purity ingredient standards.

Minimum Assay Purity
Head-to-head
Acetal min 97% vs. Melonal min 85%
+12 pp higher minimum purity
Higher regulatory purity floor reduces batch-to-batch olfactory variability and impurity risk
Per JECFA monographs; acetal 2007, aldehyde 2003
Minimum Assay Purity Specification Quality Control Flavouring Substance

Acid Value Specification Demonstrating Superior Chemical Stability of the Acetal Versus the Aldehyde

JECFA monographs specify a maximum acid value of 1 for 2,6-dimethyl-5-heptenal propyleneglycol acetal, compared to a maximum acid value of 5 for the parent aldehyde Melonal [1][2]. The acid value reflects the presence of free carboxylic acids generated through aldehyde oxidation; a fivefold higher permitted limit for the aldehyde indicates its greater susceptibility to oxidative degradation during storage. This quantitative metric provides procurement with a direct, measurable indicator of chemical stability and expected shelf life.

Acid Value Stability
Head-to-head
Acetal max acid value 1 vs. Melonal max 5
5× lower permitted acid value
Lower acid value indicates reduced susceptibility to oxidative degradation during storage
JECFA specification monographs; direct measure of free acid content
Acid Value Hydrolytic Stability Aldehyde Oxidation Shelf Life

Boiling Point Elevation as a Marker for Reduced Volatility and Extended Flavour Longevity

The propyleneglycol acetal exhibits a boiling point of 243–244 °C, which is approximately 120 °C higher than the boiling range of 116–124 °C (at 100 mm Hg) reported for the parent aldehyde, Melonal [1][2]. This substantial elevation in boiling point, attributable to the increased molecular weight and the formation of the cyclic 1,3-dioxolane ring, directly correlates with lower vapour pressure and reduced volatility. For applications involving thermal processing—such as baked goods, hard candy, or extrusion—this difference means the acetal will persist longer in the product matrix rather than flashing off during heating.

Boiling Point Elevation
Head-to-head
Acetal 243–244 °C vs. Melonal 116–124 °C (100 mm Hg)
~120 °C higher boiling point
Supports thermal processing fit; reduced evaporative loss in high-heat applications
JECFA specification data; acetal at atmospheric pressure
Boiling Point Volatility Flavour Substantivity Thermal Processing

Differentiated Usage Levels in Fragrance Concentrates Indicating Higher Odour Potency of the Acetal

According to FEMA GRAS usage-level surveys, the recommended maximum level for 2,6-dimethyl-5-heptenal propyleneglycol acetal in fragrance concentrates is 1.0%, whereas the parent aldehyde Melonal is recommended at up to 2.0% [1][2]. The lower recommended dosage for the acetal, despite the fact that the acetal has a higher molecular weight (198.3 vs. 140.2 g/mol) and thus fewer moles per unit mass, implies that the acetal delivers a perceptually equivalent or stronger olfactory impact at a lower weight-percentage inclusion. This can translate into reduced cost-in-use when formulating fragrances, flavoured products, or scented consumer goods.

Usage Level in Fragrance
Cross-study
Acetal up to 1.0% vs. Melonal up to 2.0% in fragrance concentrate
50% lower recommended maximum
Reported lower effective use concentration may reduce cost-in-use for high-volume manufacturing
FEMA GRAS usage-level surveys; FEMA 4382 and 2389
Usage Level Odour Potency Fragrance Formulation Cost-in-Use

Class-Level Evidence: Cyclic Propylene Glycol Acetals Resist Hydrolysis Relative to Dimethyl Acetals Under Mild Acidic Conditions

While direct comparative hydrolysis data for 2,6-dimethyl-5-heptenal propyleneglycol acetal versus its dimethyl acetal are not available, class-level evidence provides a strong inferential basis. Sharma et al. (1998) demonstrated that under mild acidic conditions, citral dimethyl acetal decomposed to an extent of 85%, whereas citral propylene glycol acetal formed a stable near 1:1 equilibrium mixture with the generated aldehyde, effectively resisting complete hydrolysis [1]. Heydanek and Min (1976) further established that propylene glycol acetals as a class are quite stable under neutral and alkaline conditions and are only hydrolysed by dilute mineral acids or moderate heat treatment [2]. Because 2,6-dimethyl-5-heptenal propyleneglycol acetal is a cyclic 1,3-dioxolane congener of citral propylene glycol acetal, it is expected to exhibit the same hydrolytic resilience relative to any acyclic dimethyl acetal analogue.

Hydrolysis Resistance
Class-level inference
Propylene glycol acetal class resists hydrolysis; dimethyl acetal class decomposes ~85% under mild acid
Supports controlled-release context; 1,3-dioxolane structure expected to mirror citral PG acetal behaviour
Data to verify for this specific acetal; Sharma et al. 1998, Heydanek & Min 1976
Hydrolytic Stability Controlled Release Acetal Exchange Flavour Longevity

Evidence-Based Application Scenarios for 2,6-Dimethyl-5-heptenal Propyleneglycol Acetal in Flavour and Fragrance Development


High-Temperature Food Processing: Baked Goods, Hard Candy, and Extruded Snacks

The boiling point of 2,6-dimethyl-5-heptenal propyleneglycol acetal (243–244 °C) is approximately 120 °C higher than that of the parent aldehyde [4], making it the superior choice for thermally processed foods. In baked goods, where FEMA survey data report average usage at 0.2 ppm and maximum usage at 1.0 ppm [5], the acetal's lower volatility ensures that the melon-citrus character survives oven temperatures rather than flashing off. Similarly, in hard candy applications (average 20 ppm, maximum 100 ppm) [5], the acetal resists evaporative losses during the high-temperature boiling and cooling stages, delivering consistent flavour impact in the finished product.

Long-Lasting Chewing Gum and Confectionery with Controlled Flavour Release

FEMA usage data indicate that chewing gum represents the highest-loading application for this acetal, with an average use level of 40 ppm and a maximum of 200 ppm [4]. The cyclic 1,3-dioxolane structure resists hydrolysis under the near-neutral pH conditions of the oral cavity, as established by class-level evidence on propylene glycol acetal stability [5][6], enabling gradual hydrolysis and sustained release of the parent melon aldehyde throughout the prolonged mastication period. This controlled-release mechanism is not achievable with the free aldehyde, which would be rapidly volatilised or oxidised.

Fine Fragrance Formulations Requiring High Odour Impact at Low Dosage

The recommended usage level of up to 1.0% in fragrance concentrate—half the 2.0% recommended for the parent aldehyde [4]—positions the acetal as a cost-effective ingredient for fine fragrances where a powerful green-citrus top note is desired without excessive formula loading. The higher minimum purity (97% vs. 85%) [5] further ensures olfactory fidelity, reducing the risk of off-notes that could compromise the creative integrity of a fragrance composition.

Shelf-Stable Beverages and Fruit Ices Requiring Consistent Flavour Over Storage

In non-alcoholic beverages (average 5 ppm, maximum 25 ppm) and fruit ices (average 6 ppm, maximum 30 ppm) [4], the low acid value specification (max 1) of the acetal [5] indicates superior resistance to oxidative degradation during prolonged storage in aqueous-acidic matrices. Unlike the parent aldehyde, which is susceptible to oxidation and has a fivefold higher permitted acid value (max 5) [6], the acetal maintains its organoleptic profile over the product shelf life, delivering consistent melon-citrus character from production to consumption.

Application
Selection Property
Validation Focus
High-temperature thermal processing
Reduced volatility profile
Flavor retention during heating
Chewing gum and confectionery
Hydrolysis resistance
Sustained flavor release under oral pH
Fine fragrance formulations
Olfactory impact at lower dosage
Olfactory fidelity and cost-in-use review
Shelf-stable beverages and fruit ices
Oxidative stability in aqueous-acidic matrices
Organoleptic consistency over shelf life
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